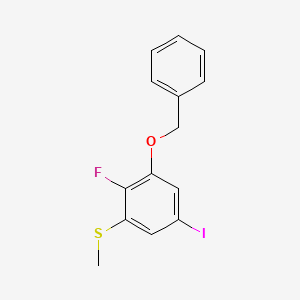
(3-(Benzyloxy)-2-fluoro-5-iodophenyl)(methyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Benzyloxy)-2-fluoro-5-iodophenyl)(methyl)sulfane: is an organic compound that contains a benzyloxy group, a fluorine atom, an iodine atom, and a methylsulfane group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzyloxy)-2-fluoro-5-iodophenyl)(methyl)sulfane typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced by reacting a suitable phenol derivative with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.
Iodination: The iodine atom can be introduced through electrophilic iodination using iodine and a suitable oxidizing agent.
Formation of the Methylsulfane Group: The methylsulfane group can be introduced by reacting the intermediate compound with methylthiol in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and efficiency.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the iodine atom, converting it to a less reactive species such as a hydrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Deiodinated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions due to its unique electronic properties.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new therapeutic agents.
Biological Probes: It can be used as a probe to study biological processes involving sulfur and halogen atoms.
Industry:
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Chemical Manufacturing: It may serve as an intermediate in the production of other valuable chemicals.
作用机制
The mechanism by which (3-(Benzyloxy)-2-fluoro-5-iodophenyl)(methyl)sulfane exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfur atom allows for potential interactions with thiol groups in proteins, while the halogen atoms can participate in halogen bonding.
相似化合物的比较
- (3-(Benzyloxy)-2-fluoro-5-chlorophenyl)(methyl)sulfane
- (3-(Benzyloxy)-2-fluoro-5-bromophenyl)(methyl)sulfane
- (3-(Benzyloxy)-2-fluoro-5-methylphenyl)(methyl)sulfane
Uniqueness:
- Iodine Atom: The presence of the iodine atom in (3-(Benzyloxy)-2-fluoro-5-iodophenyl)(methyl)sulfane makes it unique compared to its chloro, bromo, and methyl analogs. Iodine’s larger atomic size and different electronic properties can lead to distinct reactivity and interactions.
- Applications: The specific combination of functional groups in this compound may offer unique advantages in certain applications, such as enhanced binding affinity in biological systems or specific electronic properties in materials science.
属性
分子式 |
C14H12FIOS |
|---|---|
分子量 |
374.21 g/mol |
IUPAC 名称 |
2-fluoro-5-iodo-1-methylsulfanyl-3-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12FIOS/c1-18-13-8-11(16)7-12(14(13)15)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI 键 |
KUTREMRNQFZBLS-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC(=CC(=C1F)OCC2=CC=CC=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


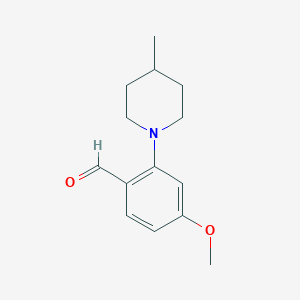
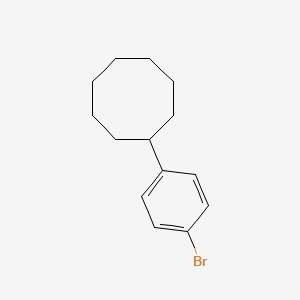
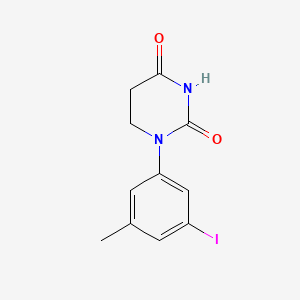
![Methanamine,N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thienyl)propylidene]-](/img/structure/B14771524.png)

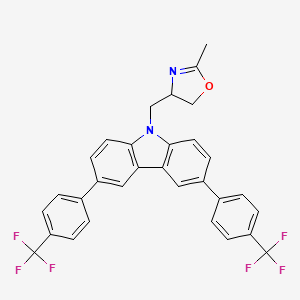
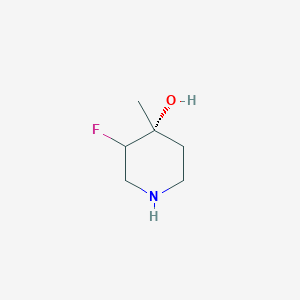

![(2R)-1-[(R)-(Dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14771557.png)
![N-[(1S,2R,3E,5E,7S,9E,11E,13S,15R,19S)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide](/img/structure/B14771559.png)
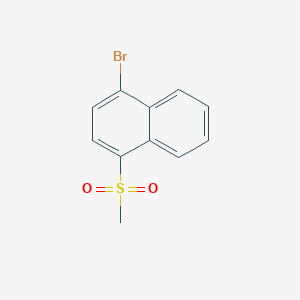

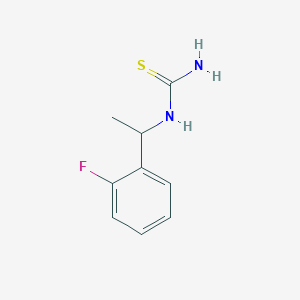
![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14771574.png)
